3-(Ethoxycarbonyl)-5-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Description
3-(Ethoxycarbonyl)-5-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid (CAS: 1264042-91-2) is a pyrazoline derivative with a molecular formula of C₁₆H₁₇BrN₂O₄ and a molecular weight of 355.19 g/mol . It features a phenyl group at the 1-position, an ethoxycarbonyl moiety at the 3-position, and a carboxylic acid group at the 5-position (Figure 1). Pyrazoline derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and herbicidal properties .
Properties
IUPAC Name |
5-ethoxycarbonyl-3-methyl-2-phenyl-4H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-12(17)11-9-14(2,13(18)19)16(15-11)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBAADFPPBGAOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)(C)C(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-5-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization to yield the pyrazole derivative. The reaction is usually carried out in the presence of an acid catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonyl)-5-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazole-5-methanol derivatives.
Scientific Research Applications
3-(Ethoxycarbonyl)-5-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-(Ethoxycarbonyl)-5-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the carboxylic acid and ethoxycarbonyl groups allows for hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s efficacy and specificity.
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The target compound is compared to analogues with modifications at the 1-phenyl group or functional groups (Table 1):
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl (-CF₃) and bromo (-Br) substituents enhance electrophilicity and stability but reduce solubility .
- Functional Group Diversity : Thiosemicarbazide substituents (e.g., in CCDC 2310650) introduce hydrogen-bonding sites, influencing crystallinity and bioactivity .
Physicochemical Properties
- Solubility: Methoxy and ethyl derivatives exhibit higher solubility in polar solvents (e.g., ethanol, DMSO) compared to bromo or trifluoromethyl variants .
- Melting Points : The 4-bromophenyl-thiosemicarbazide derivative melts at 253–255°C , while the target compound’s melting point is unspecified but likely >250°C based on structural similarity.
- Crystallography : The 4-bromophenyl analogue crystallizes in the centrosymmetric space group P2₁/c with Z = 4 . Target compound data is unavailable but expected to adopt similar packing due to analogous substituents.
Stability and Handling
- Storage : All compounds require desiccated storage at -20°C to prevent hydrolysis of the ethoxycarbonyl group .
Biological Activity
3-(Ethoxycarbonyl)-5-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its anticancer, antifungal, and enzyme inhibition properties, supported by data tables and relevant research findings.
- Molecular Formula: C15H18N2O5
- Molecular Weight: 306.31 g/mol
- CAS Number: 1264046-90-3
- Purity: >98% .
Anticancer Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit potent anticancer properties. The compound has been evaluated for its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| MCF-7 (Breast) | 21.3 ± 4.1 | Comparable to doxorubicin |
| A549 (Lung) | 28.3 ± 5.1 | Higher than standard drug 5-Fluorouracil |
| HepG2 (Liver) | <10 | Significant growth inhibition |
Studies indicate that the compound exhibits significant growth inhibition in these cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment .
Antifungal Activity
In addition to anticancer effects, the compound has shown promising antifungal activity. A study on pyrazole derivatives indicated that varying concentrations of the compound resulted in notable mycelial growth inhibition against Colletotrichum gloeosporioides:
| Concentration (mM) | Mycelial Inhibition (%) |
|---|---|
| 1 | 29.3 |
| 5 | 56.1 |
| 10 | 61 |
The results suggest that the compound's antifungal properties are comparable to commercial fungicides, indicating its potential application in agricultural settings .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibition capabilities, particularly against carbonic anhydrases (CAs). Recent studies have reported the synthesis of pyrazole derivatives with significant inhibitory activity against various CA isoforms:
| CA Isoform | Inhibition Activity |
|---|---|
| CA I | Moderate |
| CA II | Strong |
| CA IX | High |
These findings highlight the potential of this compound as a lead structure for developing new CA inhibitors, which are valuable in treating conditions such as glaucoma and edema .
Case Studies and Research Findings
Several case studies have explored the biological activities of related pyrazole compounds, leading to insights into structure-activity relationships (SAR). For instance, modifications in the phenyl ring and the introduction of electronegative groups have been shown to enhance anticancer activity significantly.
One notable study synthesized a series of pyrazole derivatives and evaluated their cytotoxic effects on various cancer cell lines. The most potent derivative exhibited an IC50 value lower than that of established chemotherapeutic agents, indicating superior efficacy .
Q & A
Basic: What are the recommended synthetic routes for 3-(Ethoxycarbonyl)-5-methyl-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid?
Methodological Answer:
The compound can be synthesized via cyclocondensation reactions. A typical approach involves:
- Step 1: Reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.
- Step 2: Condensation with phenylhydrazine to yield the pyrazole ring.
- Step 3: Hydrolysis of the ester group under basic conditions (e.g., NaOH/ethanol) to generate the carboxylic acid moiety .
Adjustments in solvent (e.g., DMF vs. ethanol) and reaction time may optimize yields. For analogs, Vilsmeier–Haack formylation or nucleophilic substitution with phenols can modify substituents .
Advanced: How can crystallographic disorder affect structural refinement of this compound, and what strategies resolve it?
Methodological Answer:
Crystallographic disorder, common in flexible dihydropyrazole rings, complicates electron density mapping. Strategies include:
- Data Collection: Use high-resolution synchrotron data (≤0.8 Å) to resolve overlapping atoms.
- Refinement Tools: Employ SHELXL for disorder modeling, splitting atoms into partial occupancy sites and applying restraints to bond lengths/angles .
- Validation: Cross-verify with hydrogen-bonding patterns (graph set analysis) to ensure plausible molecular geometry .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: NMR identifies proton environments (e.g., dihydropyrazole CH at δ 3.5–4.5 ppm; aromatic protons at δ 7.2–7.8 ppm). NMR confirms carbonyl (C=O at ~170 ppm) and ethoxycarbonyl groups .
- IR: Stretching vibrations for carboxylic acid (2500–3300 cm, broad) and ester C=O (1720–1740 cm) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] for CHNO: calculated 295.1056) .
Advanced: How can DFT calculations enhance understanding of this compound’s reactivity?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can:
- Optimize Geometry: Compare computed bond lengths/angles with crystallographic data to validate structural models .
- Frontier Molecular Orbitals (FMOs): Predict reactive sites via HOMO-LUMO gaps. For example, the carboxylic acid group may exhibit nucleophilic reactivity due to high HOMO density .
- Hydrogen Bonding: Simulate intermolecular interactions (e.g., O–H···N) to explain crystal packing .
Basic: What precautions are necessary for handling and storing this compound?
Methodological Answer:
- Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis of the ethoxycarbonyl group. Desiccants (silica gel) mitigate moisture-induced degradation .
- Handling: Use nitrile gloves and fume hoods to avoid inhalation/contact. Incompatible with strong oxidizers (e.g., HNO), which may release toxic gases (NO, CO) .
Advanced: How to analyze hydrogen-bonding networks in its crystal structure?
Methodological Answer:
- Graph Set Analysis: Categorize hydrogen bonds (e.g., chains for O–H···O interactions) using Etter’s formalism .
- Software Tools: Mercury (CCDC) visualizes networks; PLATON calculates interaction energies.
- Case Study: In analogous pyrazole-carboxylic acids, dimeric motifs stabilize the lattice .
Advanced: How to resolve contradictions between experimental and computational spectral data?
Methodological Answer:
- Source Identification: Discrepancies in NMR shifts may arise from solvent effects (DFT often assumes gas phase). Use PCM solvent models (e.g., DMSO) for better alignment .
- Dynamic Effects: Include vibrational corrections in IR simulations to match experimental peaks.
- Validation: Compare multiple computational methods (e.g., MP2 vs. DFT) to assess systematic errors .
Advanced: What strategies optimize the synthesis of derivatives for bioactivity screening?
Methodological Answer:
- Parallel Synthesis: Use microwave-assisted reactions to rapidly generate analogs (e.g., substituting phenyl with heteroaryl groups) .
- Purification: Employ preparative HPLC (C18 column, acetonitrile/water gradient) to isolate polar derivatives.
- Activity Correlation: Pair synthesis with molecular docking (AutoDock Vina) to prioritize targets (e.g., cyclooxygenase-2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
